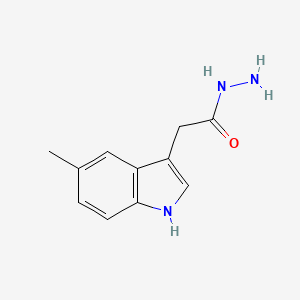

2-(5-methyl-1H-indol-3-yl)acetohydrazide

Description

2-(5-Methyl-1H-indol-3-yl)acetohydrazide is a hydrazide derivative featuring an indole scaffold substituted with a methyl group at the 5-position. Indole derivatives are privileged structures in medicinal chemistry due to their bioisosteric relationship with endogenous neurotransmitters and their ability to interact with diverse biological targets. This compound is synthesized via condensation of 2-(5-methyl-1H-indol-3-yl)acetic acid with hydrazine hydrate, yielding a hydrazide functional group (-NH-NH₂) critical for forming hydrazone derivatives through reactions with aldehydes or ketones . Structural characterization typically employs ¹H/¹³C-NMR, FT-IR, and mass spectrometry, with NMR data revealing similarities to anti-inflammatory agents like indomethacin in splitting patterns and δ-values (e.g., aromatic protons H-3, H-5, and H-6) .

Properties

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-2-3-10-9(4-7)8(6-13-10)5-11(15)14-12/h2-4,6,13H,5,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPIIQAHTMPUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647387 | |

| Record name | 2-(5-Methyl-1H-indol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21909-52-4 | |

| Record name | 2-(5-Methyl-1H-indol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 5-methylindole-3-acetic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions with glacial acetic acid as a catalyst . The general reaction scheme is as follows:

Starting Material: 5-methylindole-3-acetic acid

Reagent: Hydrazine hydrate

Solvent: Ethanol

Catalyst: Glacial acetic acid

Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-indol-3-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Oxidized indole derivatives

Reduction: Reduced hydrazine derivatives

Substitution: Substituted indole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights structural analogues, their substituents, and key biological activities:

Key Structural Insights :

- Indole vs. Benzimidazole/Triazole : Replacement of the indole ring with benzimidazole or 1,2,4-triazole alters electron distribution and hydrogen-bonding capacity, influencing target selectivity (e.g., anticonvulsant vs. anticancer activity) .

- Substituent Effects : Methoxy or chloro groups enhance lipophilicity and membrane permeability, critical for anti-inflammatory and antibacterial actions .

Biological Activity

2-(5-methyl-1H-indol-3-yl)acetohydrazide is a compound with significant potential in the field of medicinal chemistry due to its structural characteristics and biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound this compound features an indole moiety, which is known for its diverse biological activities. The molecular formula is , and it exhibits a molecular weight of approximately 204.23 g/mol. The presence of the acetohydrazide functional group contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was evaluated using the MIC method against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 125 |

| Candida albicans | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

Cytotoxicity Assays

In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 8.5 |

| MCF7 (breast cancer) | 10.2 |

| HeLa (cervical cancer) | 9.0 |

These results indicate that the compound effectively inhibits cell proliferation, particularly in lung and breast cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, with significant results observed in animal models.

Inhibition of COX Enzymes

The compound demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. The following table summarizes the anti-inflammatory effects observed:

| Compound | % Inhibition (COX-2) | Ulcerogenic Index |

|---|---|---|

| This compound | 61.99% | Low |

| Indomethacin | 77.23% | Moderate |

These findings suggest that this compound may provide anti-inflammatory benefits with a lower risk of ulcerogenic effects compared to traditional NSAIDs.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cell proliferation.

- Molecular Docking Studies : Computational studies indicate potential binding interactions with target proteins associated with cancer and microbial resistance.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several research articles have documented the synthesis and biological evaluation of derivatives of indole-based hydrazides, including this compound. For instance, a study published in MDPI highlighted the cytotoxicity against various cancer cell lines and suggested further exploration into its pharmacokinetic properties ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.